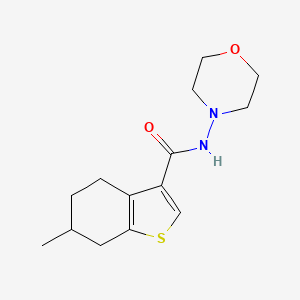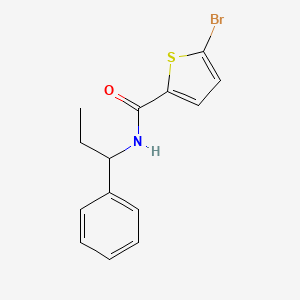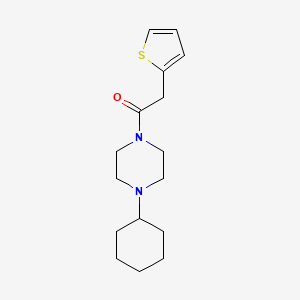![molecular formula C19H18ClNO3S B4179621 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4179621.png)
3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide
説明
3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide, also known as CDMB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives, which have been shown to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in cells. For example, this compound has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. Inflammatory cells, this compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In neuronal cells, this compound has been shown to exhibit neuroprotective effects against oxidative stress-induced neuronal damage.
実験室実験の利点と制限
One advantage of using 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide in lab experiments is its high potency and selectivity towards specific biological targets. This allows researchers to study the effects of this compound on specific signaling pathways and biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which may limit its therapeutic applications.
将来の方向性
There are several future directions for the research on 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide. One possible direction is to further investigate the molecular mechanisms underlying the biological effects of this compound. This may involve the use of advanced molecular biology techniques such as CRISPR/Cas9 gene editing and proteomics.
Another future direction is to explore the potential therapeutic applications of this compound in various diseases. This may involve the use of animal models to study the efficacy and safety of this compound in vivo.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound exhibits a wide range of biochemical and physiological effects and has been shown to modulate various signaling pathways in cells. However, further research is needed to fully understand the molecular mechanisms underlying the biological effects of this compound and to explore its potential therapeutic applications.
科学的研究の応用
3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It is believed that this compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
In inflammation research, this compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
In neurological disorders research, this compound has been shown to exhibit neuroprotective effects against oxidative stress-induced neuronal damage. It is believed that this compound exerts its neuroprotective effects by activating the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
特性
IUPAC Name |
3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-11(12-8-9-14(23-2)15(10-12)24-3)21-19(22)18-17(20)13-6-4-5-7-16(13)25-18/h4-11H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJOGZZVCGNUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide](/img/structure/B4179546.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4179552.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4179557.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179562.png)

![1-[(5-chloro-2-thienyl)carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4179579.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide](/img/structure/B4179589.png)

![4-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4179611.png)
![ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4179613.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179615.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B4179631.png)
